molecular formula C24H19Cl2NO5 B2793336 Fmoc-Tyr(3,5-Cl2)-OH CAS No. 1391508-43-2

Fmoc-Tyr(3,5-Cl2)-OH

Cat. No.: B2793336
CAS No.: 1391508-43-2
M. Wt: 472.32
InChI Key: MWKLAKPPKIOFFC-NRFANRHFSA-N
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Description

Fmoc-Tyr(3,5-Cl2)-OH: is a derivative of tyrosine, an amino acid, where the phenolic hydroxyl group is substituted with two chlorine atoms at the 3 and 5 positions. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(3,5-Cl2)-OH typically involves the following steps:

    Chlorination of Tyrosine: Tyrosine is chlorinated at the 3 and 5 positions using reagents such as chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.

    Fmoc Protection: The chlorinated tyrosine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA) to protect the amino group.

Industrial Production Methods

Industrial production methods for This compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Tyr(3,5-Cl2)-OH: can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed using a base like piperidine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or thiols can be used for nucleophilic substitution.

    Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Deprotection Reactions: The major product is the deprotected amino acid derivative.

Scientific Research Applications

Fmoc-Tyr(3,5-Cl2)-OH: has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Utilized in the modification of biomolecules for various applications in biochemistry and molecular biology.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of Fmoc-Tyr(3,5-Cl2)-OH would depend on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis and can be removed to allow further reactions.

Comparison with Similar Compounds

Fmoc-Tyr(3,5-Cl2)-OH: can be compared with other Fmoc-protected amino acids and chlorinated tyrosine derivatives:

    Fmoc-Tyr-OH: Lacks the chlorine substitutions, making it less reactive in certain substitution reactions.

    Fmoc-Tyr(3-Cl)-OH: Has only one chlorine substitution, which may affect its reactivity and steric properties.

Conclusion

This compound: is a valuable compound in peptide synthesis and other scientific research applications. Its unique structure, with chlorine substitutions and Fmoc protection, makes it a versatile building block in various chemical and biological studies.

Properties

IUPAC Name

(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKLAKPPKIOFFC-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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